1-Difluoromethoxy-4-nitro-2-(trifluoromethoxy)benzene
Overview
Description
1-Difluoromethoxy-4-nitro-2-(trifluoromethoxy)benzene is an aromatic compound characterized by the presence of both difluoromethoxy and trifluoromethoxy groups attached to a benzene ring, along with a nitro group
Preparation Methods
Synthetic Routes and Reaction Conditions: One common method is the nucleophilic aromatic substitution reaction, where a suitable precursor such as 1-chloro-4-nitro-2-(trifluoromethoxy)benzene is reacted with difluoromethyl ether under basic conditions .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors and advanced purification techniques to ensure high yield and purity .
Chemical Reactions Analysis
Types of Reactions: 1-Difluoromethoxy-4-nitro-2-(trifluoromethoxy)benzene can undergo various chemical reactions, including:
Nucleophilic Substitution: The nitro group can be replaced by nucleophiles under appropriate conditions.
Reduction: The nitro group can be reduced to an amine using reducing agents such as hydrogen gas in the presence of a catalyst.
Common Reagents and Conditions:
Nucleophilic Substitution: Sodium methoxide in methanol.
Reduction: Hydrogen gas with palladium on carbon as a catalyst.
Oxidation: Potassium permanganate in an acidic medium.
Major Products Formed:
Nucleophilic Substitution: Substituted benzene derivatives.
Reduction: 1-Difluoromethoxy-4-amino-2-(trifluoromethoxy)benzene.
Oxidation: Corresponding aldehydes or acids.
Scientific Research Applications
1-Difluoromethoxy-4-nitro-2-(trifluoromethoxy)benzene has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex fluorinated organic compounds.
Biology: Investigated for its potential as a bioactive molecule in drug discovery.
Medicine: Explored for its potential therapeutic properties, particularly in the development of new pharmaceuticals.
Industry: Utilized in the development of agrochemicals and materials science.
Mechanism of Action
The mechanism of action of 1-Difluoromethoxy-4-nitro-2-(trifluoromethoxy)benzene is primarily determined by its functional groups. The nitro group can participate in electron-withdrawing interactions, affecting the reactivity of the benzene ring. The difluoromethoxy and trifluoromethoxy groups can influence the compound’s lipophilicity and metabolic stability, making it a valuable scaffold in medicinal chemistry .
Comparison with Similar Compounds
- 1-Difluoromethoxy-4-nitrobenzene
- 1-Trifluoromethoxy-4-nitrobenzene
- 1-Difluoromethoxy-2-nitrobenzene
Comparison: 1-Difluoromethoxy-4-nitro-2-(trifluoromethoxy)benzene is unique due to the presence of both difluoromethoxy and trifluoromethoxy groups, which impart distinct chemical properties compared to its analogues. These properties include increased electron-withdrawing effects and enhanced metabolic stability, making it a valuable compound in various research and industrial applications .
Properties
IUPAC Name |
1-(difluoromethoxy)-4-nitro-2-(trifluoromethoxy)benzene | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H4F5NO4/c9-7(10)17-5-2-1-4(14(15)16)3-6(5)18-8(11,12)13/h1-3,7H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UMNHKQSKDKVZJC-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1[N+](=O)[O-])OC(F)(F)F)OC(F)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H4F5NO4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
273.11 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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